![molecular formula C19H21NO2 B2363928 2-([1,1'-ビフェニル]-4-イル)-N-((1-(ヒドロキシメチル)シクロプロピル)メチル)アセトアミド CAS No. 1286724-77-3](/img/structure/B2363928.png)
2-([1,1'-ビフェニル]-4-イル)-N-((1-(ヒドロキシメチル)シクロプロピル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a complex organic compound characterized by the presence of a biphenyl group and a cyclopropyl moiety
科学的研究の応用
2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and cyclopropyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The biphenyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can lead to a wide range of derivatives with different functional groups .
作用機序
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the cyclopropyl moiety can influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-([1,1’-biphenyl]-4-yl)acetamide: Lacks the cyclopropyl moiety, which may result in different biological activity and chemical reactivity.
N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide: Lacks the biphenyl group, which can affect its interaction with molecular targets and overall properties.
Uniqueness
The presence of both the biphenyl and cyclopropyl groups in 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide makes it unique compared to similar compounds.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-14-19(10-11-19)13-20-18(22)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,21H,10-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCKMTDFZHDOAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)
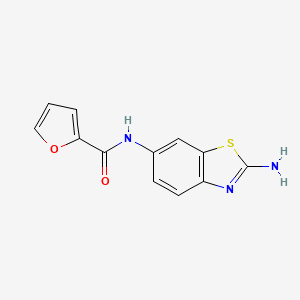
![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)
![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)
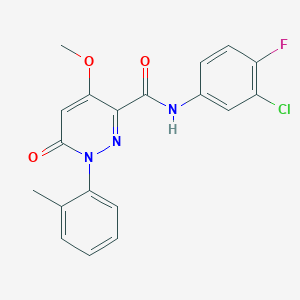
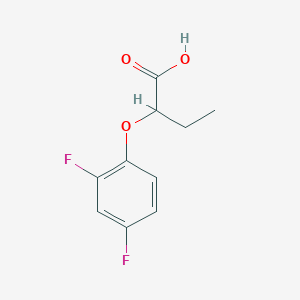
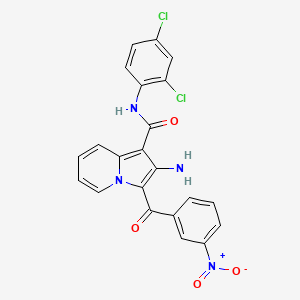
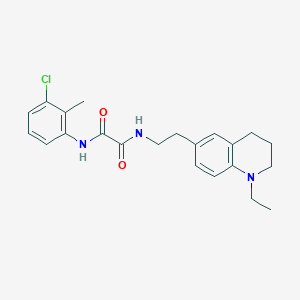
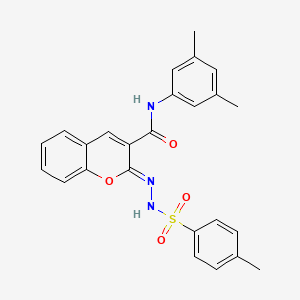
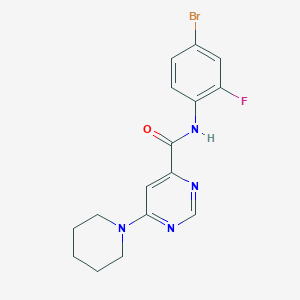
![5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2363867.png)
![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)
